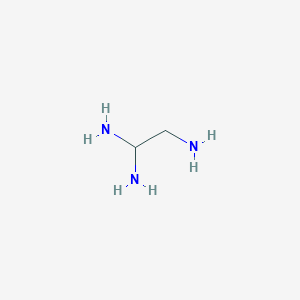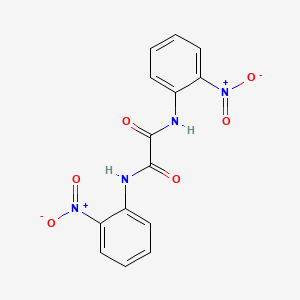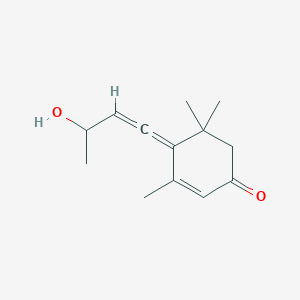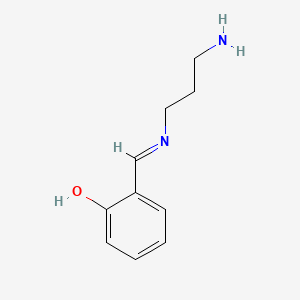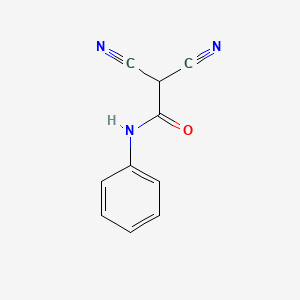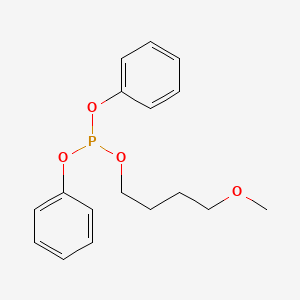
2-Cyano-N-octadecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-octadecylacetamide is an organic compound with the molecular formula C21H40N2O It is a derivative of cyanoacetamide, where the amide nitrogen is substituted with an octadecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-octadecylacetamide typically involves the reaction of octadecylamine with cyanoacetic acid or its derivatives. One common method is the condensation of octadecylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-octadecylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Condensation reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine or pyridine are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Nucleophilic substitution: Substituted cyanoacetamides.
Condensation reactions: Various heterocyclic compounds.
Hydrolysis: Octadecylamine and cyanoacetic acid.
Scientific Research Applications
2-Cyano-N-octadecylacetamide has several applications in scientific research:
Biology: The compound can be used in the study of lipid interactions due to its long alkyl chain.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-N-octadecylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The long alkyl chain allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog without the long alkyl chain.
2-Cyano-N-octylacetamide: Similar structure but with a shorter alkyl chain.
2-Cyano-N-cyclohexylacetamide: Contains a cyclohexyl group instead of an octadecyl group.
Uniqueness
2-Cyano-N-octadecylacetamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications involving lipid interactions and membrane studies, setting it apart from its shorter-chain analogs.
Properties
CAS No. |
51838-03-0 |
|---|---|
Molecular Formula |
C21H40N2O |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
2-cyano-N-octadecylacetamide |
InChI |
InChI=1S/C21H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22/h2-18,20H2,1H3,(H,23,24) |
InChI Key |
PMQQORVHSUUEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



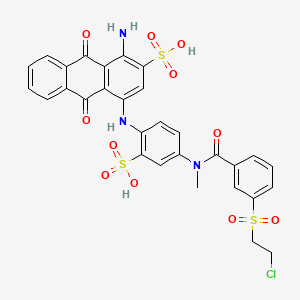
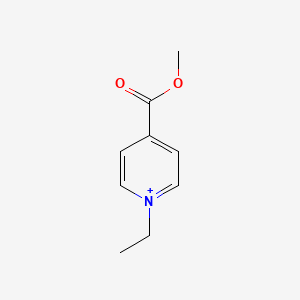


![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
